molecular formula C16H10N2O2S B12912443 4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile CAS No. 61380-94-7

4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile

Cat. No.: B12912443
CAS No.: 61380-94-7
M. Wt: 294.3 g/mol
InChI Key: LHJQUJHFRYVZEC-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile is a heterocyclic compound that features a quinoline moiety fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinoline derivatives with appropriate aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Pyran derivatives: Compounds such as coumarins, which have various biological activities.

Uniqueness

4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile is unique due to its combined quinoline and pyran structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other quinoline or pyran derivatives .

Properties

CAS No.

61380-94-7

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

4-methylsulfanyl-2-oxo-6-quinolin-2-ylpyran-3-carbonitrile

InChI

InChI=1S/C16H10N2O2S/c1-21-15-8-14(20-16(19)11(15)9-17)13-7-6-10-4-2-3-5-12(10)18-13/h2-8H,1H3

InChI Key

LHJQUJHFRYVZEC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=NC3=CC=CC=C3C=C2)C#N

Origin of Product

United States

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